4-Thiazolidinecarboxylic acid, 2-ethyl-

Descripción general

Descripción

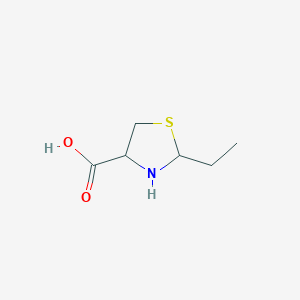

4-Thiazolidinecarboxylic acid, 2-ethyl- is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .

Métodos De Preparación

The synthesis of 4-thiazolidinecarboxylic acid, 2-ethyl- typically involves the reaction of 2-ethylthiazolidine with carboxylic acids or their derivatives. One common method includes the use of aldehydes and 1,2-aminothiols under physiological conditions to form the thiazolidine ring . Industrial production methods often employ green chemistry principles, such as using recyclable catalysts and minimizing waste .

Análisis De Reacciones Químicas

4-Thiazolidinecarboxylic acid, 2-ethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivatives.

Common reagents used in these reactions include aldehydes, carboxylic acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

4-Thiazolidinecarboxylic acid, 2-ethyl- serves as an essential building block in organic synthesis. It is utilized in:

- Peptide synthesis: Acts as a coupling agent in the formation of peptide bonds.

- Synthesis of complex organic molecules: Functions as an intermediate in various synthetic pathways.

Biology

The compound is studied for its potential as a bioorthogonal reagent , allowing researchers to label and track biomolecules in living systems. Its ability to form stable conjugates through click-type reactions enhances its utility in biochemical studies.

Medicine

Research has identified several pharmacological activities associated with thiazolidine derivatives:

- Anticancer Activity: Thiazolidine derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from this acid demonstrated IC₅₀ values indicating potent cytotoxicity against MCF-7 and HepG2 tumor cell lines .

- Antimicrobial Properties: Studies suggest that derivatives exhibit significant antimicrobial effects, making them candidates for new antibiotic therapies.

- Anti-inflammatory Effects: Some derivatives have been explored for their ability to reduce inflammation, contributing to potential therapeutic applications in inflammatory diseases.

Industry

The compound is also important in industrial applications:

- Catalysis: Used as a catalyst in various chemical reactions, enhancing reaction rates and yields.

- Material Development: Contributes to the formulation of novel materials with unique properties.

Case Studies

Case Study 1: Anticancer Activity

In a study conducted by Foroughifar et al., thiazolidin-4-one derivatives were synthesized and evaluated for anticancer properties. The research highlighted that certain analogues exhibited significant cytotoxic activity against MCF-7 breast cancer cells with IC₅₀ values as low as 0.37 µM .

Case Study 2: Antiviral Potential

A study by Gududuru et al. explored the antiviral properties of thiazolidine carboxylic acids against avian influenza viruses. Preliminary data suggested that these compounds could serve as effective antiviral agents .

Mecanismo De Acción

The mechanism of action of 4-thiazolidinecarboxylic acid, 2-ethyl- involves its interaction with specific molecular targets and pathways. For example, it can form stable conjugates with biomolecules through click-type reactions, which are highly chemoselective and efficient under physiological conditions . These interactions can modulate the activity of proteins and other cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

4-Thiazolidinecarboxylic acid, 2-ethyl- can be compared with other thiazolidine derivatives, such as:

Thiazolidine-2-carboxylic acid: This compound is a proline analog and is used in the synthesis of various bioactive molecules.

Thiazolidine-4-carboxylic acid: Known for its use in medicinal chemistry, particularly in the development of anticancer agents.

The uniqueness of 4-thiazolidinecarboxylic acid, 2-ethyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Actividad Biológica

4-Thiazolidinecarboxylic acid, 2-ethyl- (ET4C) is a heterocyclic compound that has garnered interest in various fields of biological research due to its diverse pharmacological activities. This article explores the biological activity of ET4C, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ET4C is part of the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C₅H₉NO₂S, and it is synthesized through reactions involving L-cysteine and aldehydes. The compound can undergo various chemical transformations, including oxidation and reduction, which may influence its biological activity.

The biological activity of ET4C is primarily attributed to its interaction with various molecular targets:

- Antioxidant Activity : ET4C has been shown to enhance the growth of trophozoites while reducing intracellular reactive oxygen species (ROS) levels. This suggests a role in cellular defense against oxidative stress .

- Neuraminidase Inhibition : Research indicates that derivatives of thiazolidine-4-carboxylic acids exhibit moderate inhibitory activity against neuraminidase (NA) of influenza A virus, with ET4C being part of this class .

- Bioorthogonal Chemistry : ET4C can form stable conjugates with biomolecules through chemoselective reactions, making it a candidate for bioorthogonal labeling in living systems.

Antiviral Properties

Recent studies have indicated that thiazolidine derivatives, including ET4C, may serve as potential antiviral agents against avian influenza and other viral infections. These compounds have demonstrated efficacy in inhibiting viral replication mechanisms .

Anticancer Potential

Thiazolidine derivatives are being explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, certain derivatives have been synthesized and tested for their ability to inhibit tumor growth, suggesting that ET4C may contribute to cancer therapy strategies .

Antimicrobial Effects

ET4C has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Case Studies

- Oxidative Stress Reduction : A study demonstrated that ET4C significantly reduced ROS levels in cultured cells, enhancing their viability under oxidative stress conditions. This finding supports its potential use as a protective agent in oxidative damage scenarios .

- Influenza Virus Inhibition : In a comparative analysis of thiazolidine derivatives, ET4C was found to exhibit moderate inhibition against influenza A neuraminidase (IC50 = 0.14 μM), suggesting its potential as a lead compound for developing new antiviral drugs .

- Anticancer Activity : Research involving various thiazolidine derivatives showed that they could inhibit cancer cell proliferation effectively. One study highlighted the synthesis of ET4C analogs that demonstrated promising results against lung carcinoma cell lines .

Data Summary Table

Propiedades

IUPAC Name |

2-ethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-5-7-4(3-10-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZVGLFPGDKTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931896 | |

| Record name | 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-73-0 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014347730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC108991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.